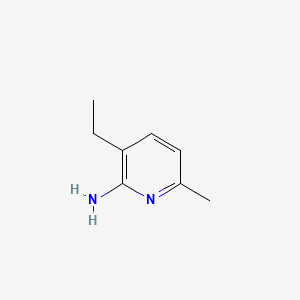

3-Ethyl-6-methylpyridin-2-amine

Vue d'ensemble

Description

3-Ethyl-6-methylpyridin-2-amine is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The specific structure of 3-ethyl-6-methylpyridin-2-amine includes an ethyl group at the third position and a methyl group at the sixth position of the pyridine ring, with an amine group attached to the second carbon.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, which are structurally related to 3-ethyl-6-methylpyridin-2-amine, has been reported using ultrasound-mediated condensation, offering advantages such as simple work-up, shorter reaction times, and higher yields . Another related compound, 2-ethyl-6-methyl-3-hydroxypyridine, was synthesized with an improved process involving the acylation of 2-methylfuran, resulting in a high yield of the desired product . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-ethyl-6-methylpyridin-2-amine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical behavior and interactions. For example, the structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a compound related to 3-ethyl-6-methylpyridin-2-amine, shows that the six- and five-membered rings are almost planar and coplanar, which could influence its reactivity . This information can be useful when considering the molecular structure analysis of 3-ethyl-6-methylpyridin-2-amine.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions based on their functional groups and substituents. For instance, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield different products, indicating the reactivity of the chloromethyl and carboxylate groups . Similarly, the reaction of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines with secondary amines leads to aminomethylation, primarily at position 6 of the pyridine ring . These reactions provide insights into the possible chemical behavior of 3-ethyl-6-methylpyridin-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's basicity, solubility, and stability. The synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine demonstrated that the steric protection provided by isopropyl groups (Janus-like groups) can make the compound a weak nucleophilic base . This suggests that the ethyl and methyl groups in 3-ethyl-6-methylpyridin-2-amine could similarly influence its basicity and reactivity.

Applications De Recherche Scientifique

Synthesis of Complex Compounds

3-Ethyl-6-methylpyridin-2-amine is utilized in the synthesis of complex organic compounds. For instance, it is used in the synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which involves the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate (Yao et al., 2010). This highlights its role in creating structurally complex and potentially biologically active molecules.

Reductive Aminations

It is also important in the field of reductive aminations. A new amine borane, 5-ethyl-2-methylpyridine borane complex (PEMB), which is useful for reductive aminations of ketones and aldehydes, was reported. This demonstrates the compound's utility in organic synthesis and pharmaceutical manufacturing (Burkhardt & Coleridge, 2008).

Role in Catalysis

In catalysis, 3-Ethyl-6-methylpyridin-2-amine plays a significant role. For instance, in the field of hydrodesulfurization (HDS), 2-Methylpyridine and 2-methylpiperidine were found to inhibit the hydrogenation pathway in the HDS of dibenzothiophene over various catalysts. This indicates the compound's influence on catalytic processes and its potential in refining and chemical industries (Egorova & Prins, 2006).

Intercalation Behavior

The compound's intercalation behavior is also a notable area of study. The intercalation of aromatic amines like 2-amino-4-methylpyridine into α-titanium hydrogen phosphate was investigated, which is relevant in material science for the development of new materials with unique properties (Nunes & Airoldi, 1999).

Synthesis of Herbicides

Additionally, it is used in the synthesis of herbicides. The synthesis of ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates from 2-methylthio-5-pyridinemethylene amine, derived from 2-chloro-5-methylpyridine, demonstrates its application in developing agricultural chemicals (Wang, Sun, & Huang, 2004).

Antibacterial Agents

Finally, it is used in the development of antibacterial agents. The synthesis of various compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, prepared with 1-substituted 7-chloro-, 7-(ethylsulfonyl)-, and 7-(tosyloxy)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their ethyl esters with cyclic amines such as 3-aminopyrrolidine, indicates its significance in medicinal chemistry (Egawa et al., 1984).

Propriétés

IUPAC Name |

3-ethyl-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNDNGDJFBXUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194803 | |

| Record name | 3-Ethyl-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-6-methylpyridin-2-amine | |

CAS RN |

41995-31-7 | |

| Record name | 2-Amino-3-ethyl-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41995-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-6-methylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

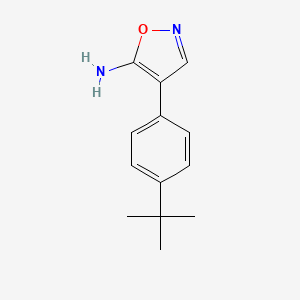

![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)

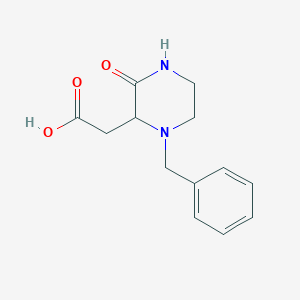

![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)

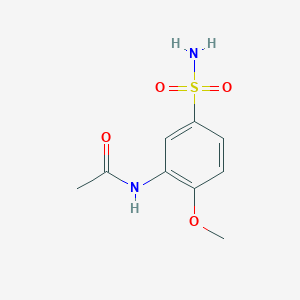

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

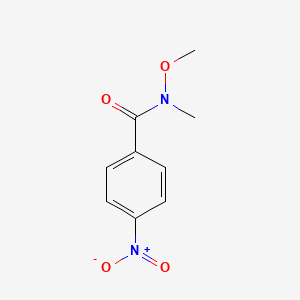

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)